Europium Nitrate Hexahydrate

Vue d'ensemble

Description

Europium Nitrate Hexahydrate is a highly water-soluble crystalline Europium source compatible with nitrates and lower (acidic) pH . It is used in the preparation of pharmaceuticals, agrochemicals, and other chemical products . It is also used as a catalyst and a component of specialized steels . It is used in the synthesis of light-emitting nanomaterials .

Synthesis Analysis

Europium Nitrate Hexahydrate can be synthesized using a continuous morphology-controllable precipitation strategy for europium oxalate hydrates via a microchannel reactor . The effects of flow ratio between raw materials within microchannels on the crystal structure, morphology, and particle size distribution of the precipitated products were studied .

Molecular Structure Analysis

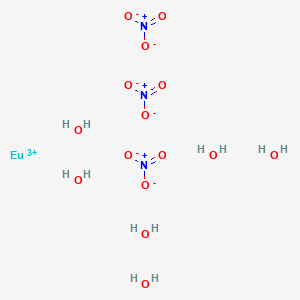

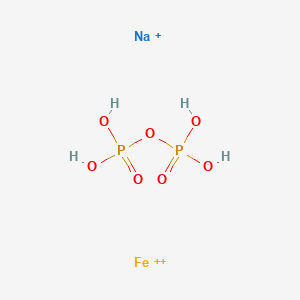

Europium Nitrate Hexahydrate is an inorganic compound with the formula Eu(NO3)3 . Its hexahydrate is the most common form, which is a colorless hygroscopic crystal . The number of electrons in each of Europium’s shells is 2, 8, 18, 25, 8, 2 and its electron configuration is [Xe]4f7 6s2 .

Chemical Reactions Analysis

Europium Nitrate Hexahydrate shows no phase transitions in the range of -40 to 76 °C when it melts in its own water of crystallization . It can be prepared by reacting europium with water, or by reacting europium (III) nitrate with hexamethylenetetramine at 95 °C or with ammonium hydroxide .

Physical And Chemical Properties Analysis

Europium Nitrate Hexahydrate is a highly water-soluble crystalline Europium source . Nitrate compounds are generally soluble in water . Nitrate materials are also oxidizing agents . When mixed with hydrocarbons, nitrate compounds can form a flammable mixture . The hexahydrate of Europium Nitrate Hexahydrate shows no phase transitions in the range of -40 to 76 °C when it melts in its own water of crystallization .

Applications De Recherche Scientifique

Synthesis of Thin-Film Phosphors

Field

Application

Europium(III) nitrate hexahydrate is used as a precursor to synthesize Y2O3:Eu3+ thin-film phosphors .

Method

The compound is used in a sol-gel method for display applications .

Preparation of Crystalline Nanophosphors

Field

Application

Europium(III) nitrate hexahydrate is used as a dopant to prepare crystalline nanophosphors .

Method

The compound is incorporated into the nanophosphor material during its synthesis .

Fabrication of Dye-Sensitized Solar Cells

Field

Application

Europium(III) nitrate hexahydrate is used to fabricate dye-sensitized solar cells .

Method

The compound is used to enhance the light-harvesting efficiency of the solar cells .

Catalyst in Specialized Steels

Field

Application

Europium(III) nitrate hexahydrate is used as a catalyst and a component of specialized steels .

Method

The compound is added during the steel manufacturing process .

Synthesis of Light Emitting Nanomaterials

Field

Application

Europium(III) nitrate hexahydrate is used in the synthesis of light emitting nanomaterials .

Method

The compound is incorporated into the nanomaterial during its synthesis .

Preparation of Pharmaceuticals and Agrochemicals

Field

Pharmaceutical and Agrochemical Industries

Application

Europium(III) nitrate hexahydrate is used in the preparation of pharmaceuticals and agrochemicals .

Method

The compound is used in various chemical reactions to synthesize these products .

Synthesis of Metal Oxide Nanoparticles

Application

Europium(III) nitrate hexahydrate is used as a dopant to prepare various metal oxide nanoparticles .

Method

The compound is incorporated into the nanoparticles during their synthesis .

Preparation of Specialized Steels

Application

Europium(III) nitrate hexahydrate is used as a component of specialized steels .

Method

Synthesis of Y2O3:Eu3+ Thin-Film Phosphors

Field

Method

Preparation of ZnO Nanoparticles for Photocatalytic Application

Application

Europium(III) nitrate hexahydrate is used as a dopant to prepare various metal oxide nanoparticles, for example, ZnO nanoparticles for photocatalytic application .

Method

Fabrication of Dye-Sensitized Solar Cells with Enhanced Light-Harvesting Efficiency

Application

Europium(III) nitrate hexahydrate is used to fabricate dye-sensitized solar cells with enhanced light-harvesting efficiency .

Safety And Hazards

Orientations Futures

Europium Nitrate Hexahydrate is frequently used as a starting material for numerous syntheses of luminescent materials . It is a unique activator that gives both the broad-band and narrow-band emissions depending on its valences (+2, +3, and +4) . The high thermal stability of Europium Nitrate Hexahydrate suggests that it can be utilized in optoelectrical devices and semiconductors .

Propriétés

IUPAC Name |

europium(3+);trinitrate;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Eu.3NO3.6H2O/c;3*2-1(3)4;;;;;;/h;;;;6*1H2/q+3;3*-1;;;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVYYYCWKSSSCEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.[Eu+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

EuH12N3O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30143131 | |

| Record name | Europium(III) nitrate hexahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30143131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Europium Nitrate Hexahydrate | |

CAS RN |

10031-53-5 | |

| Record name | Europium(III) nitrate, hexahydrate (1:3:6) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010031535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Europium(III) nitrate hexahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30143131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Europium(III) nitrate hexahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(4-Ethyl-5-methylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B154898.png)